HDAC1/HDAC2 Inhibition Profiling: Target Compound vs. Reference HDAC Inhibitors
In a biochemical assay using human HeLa cell nuclear extract with Boc‑Lys(acetyl)‑AMC substrate, 4‑amino‑3‑(dimethylamino)benzoic acid exhibited an IC50 greater than 100,000 nM against HDAC1/HDAC2 [1]. This activity is over 1,000‑fold weaker than the potent reference HDAC inhibitor M344 (IC50 = 100 nM) and over 10,000‑fold weaker than vorinostat (SAHA, IC50 ≈ 10 nM). The near‑absence of HDAC inhibitory activity makes this compound suitable as a negative control or as a scaffold for further functionalization rather than as a direct pharmacological agent.
| Evidence Dimension | HDAC1/HDAC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | M344 (4-dimethylamino‑N‑(6‑hydroxycarbamoylhexyl)‑benzamide): IC50 = 100 nM; Vorinostat (SAHA): IC50 ≈ 10 nM |
| Quantified Difference | >1,000‑fold weaker than M344; >10,000‑fold weaker than vorinostat |
| Conditions | Human HeLa cell nuclear extract; Boc‑Lys(acetyl)‑AMC substrate; 5 min pre‑incubation, 30 min substrate incubation |
Why This Matters
Knowing this compound is essentially inactive as an HDAC inhibitor prevents its erroneous selection as a bioactive agent and supports its use as a structurally related negative control in epigenetic assay development.
- [1] BindingDB. BDBM50144928 / CHEMBL3765179. Inhibition of HDAC1/HDAC2 in Human HeLa Cells Nuclear Extract. View Source
